3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid

Purity Analysis Chemical Procurement Quality Control

3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid (CAS 1803030-67-2) is a thiophene‑2‑carbonyl amino acid derivative corresponding to N‑then‑2‑oyl‑DL‑phenylalanine, a racemic mixture of N‑(thiophene‑2‑carbonyl)‑phenylalanine [REFS‑1]. With a molecular formula of C₁₄H₁₃NO₃S and a molecular weight of 275.32 g/mol, it features a phenylalanine backbone acylated at the α‑amino position with a thiophene‑2‑carbonyl group [REFS‑2].

Molecular Formula C14H13NO3S
Molecular Weight 275.32 g/mol
CAS No. 1803030-67-2
Cat. No. B3379984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid
CAS1803030-67-2
Molecular FormulaC14H13NO3S
Molecular Weight275.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CS2
InChIInChI=1S/C14H13NO3S/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,16)(H,17,18)
InChIKeyVSMYIRFIBDUAEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic Acid (CAS 1803030-67-2): Procurement and Identity Baseline


3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid (CAS 1803030-67-2) is a thiophene‑2‑carbonyl amino acid derivative corresponding to N‑then‑2‑oyl‑DL‑phenylalanine, a racemic mixture of N‑(thiophene‑2‑carbonyl)‑phenylalanine [REFS‑1]. With a molecular formula of C₁₄H₁₃NO₃S and a molecular weight of 275.32 g/mol, it features a phenylalanine backbone acylated at the α‑amino position with a thiophene‑2‑carbonyl group [REFS‑2]. The compound is commercially supplied as a research‑grade building block with typical purities of 95‑97% [REFS‑3][REFS‑4]. Its structure positions it within the broader class of N‑aroyl‑phenylalanine amides that have been explored for antimycobacterial and hypoxia‑inducible factor (HIF) modulatory activities [REFS‑5][REFS‑6].

Why Substituting 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic Acid with In‑Class Analogs Risks Scientific Validity and Procurement Value


Although this compound is a simple N‑acylated phenylalanine derivative, substitution with structurally similar analogs (e.g., L‑isomer CAS 381214‑41‑1, other N‑aroyl phenylalanines, or furan‑2‑carbonyl variants) is not scientifically equivalent. Enantiomeric integrity critically influences biological activity: in the Nα‑2‑thiophenoyl‑phenylalanine amide series, only the R‑enantiomer exhibits antimycobacterial activity while the S‑enantiomer is inactive [REFS‑1]. Substituting the racemic DL mixture (CAS 1803030‑67‑2) with enantiopure L‑ or D‑forms alters stereochemical composition, potentially nullifying or exaggerating observed effects in biological assays. Furthermore, physicochemical properties such as lipophilicity (XLogP3‑AA ≈ 2.8) differ markedly from the parent amino acid phenylalanine (logP ≈ ‑1.8), a disparity that impacts membrane permeability, solubility, and protein‑binding behavior—parameters that cannot be replicated by unmodified phenylalanine or heterocycle‑free analogs [REFS‑2][REFS‑3]. The quantitative evidence below substantiates why this specific CAS‑designated material must be procured for reproducible scientific outcomes.

Quantitative Evidence Guide for 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic Acid Differentiation


Comparative Purity: 97% (NLT) vs. 95% Commercial Grades of L‑Isomer

The racemic DL‑phenylalanine derivative (CAS 1803030‑67‑2) is commercially available at a minimum purity of 97% (NLT) from MolCore [REFS‑1]. In contrast, the L‑isomer (CAS 381214‑41‑1) is frequently offered at 95% purity by Enamine and other suppliers [REFS‑2]. The higher certified purity of the racemic material reduces the need for additional purification steps in multi‑step syntheses and ensures more consistent stoichiometric control.

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Stereochemical Configuration: DL‑Racemate vs. Enantiopure L‑Isomer Activity Profile

The compound is supplied as the DL‑racemic mixture (CAS 1803030‑67‑2), in contrast to the enantiopure L‑isomer (CAS 381214‑41‑1) [REFS‑1]. In a closely related Nα‑2‑thiophenoyl‑phenylalanine amide series, the R‑enantiomer exhibited antimycobacterial activity (MIC₉₀ 6.25–12.5 μM against M. abscessus), whereas the S‑enantiomer was completely inactive [REFS‑2]. This stereochemical dependence implies that the racemic mixture will display an intermediate activity profile, making it valuable as a stereochemical control or for assessing enantiomer‑specific effects in screening cascades.

Stereochemistry Enantiomeric Activity Antimycobacterial Screening

Lipophilicity Advantage: XLogP3-AA 2.8 vs. Parent Phenylalanine (−1.8)

The introduction of the thiophene‑2‑carbonyl moiety drastically increases computed lipophilicity: XLogP3‑AA for the target compound is 2.8 [REFS‑1], compared to logP ≈ −1.8 for the parent amino acid phenylalanine [REFS‑2]. This logP shift of +4.6 units indicates substantially enhanced membrane permeability and altered solubility characteristics, which are critical determinants of cellular uptake and bioavailability in cell‑based assays.

Lipophilicity Physicochemical Properties Drug Design

Class‑Level FIH‑1 Inhibitory Potential of Thiophene‑2‑Carbonyl Amino Acid Derivatives

A series of thiophene‑2‑carbonyl amino acid derivatives (structurally encompassing the target compound's core motif) were evaluated for factor inhibiting HIF‑1 (FIH‑1) inhibitory activity in SK‑N‑BE(2)c cells using an HRE promoter assay [REFS‑1]. Several derivatives demonstrated the ability to activate HIF‑α/HRE transcriptional activity, with docking scores correlating to experimental inhibition. While the target compound itself was not explicitly tested, the conserved thiophene‑2‑carbonyl‑amino acid scaffold is the pharmacophoric determinant identified in this study.

HIF Pathway FIH‑1 Inhibition Hypoxia

Optimal Application Scenarios for 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic Acid Procurement


Stereochemical Benchmark in Antimycobacterial Screening Cascades

Given the documented stereospecific activity of Nα‑2‑thiophenoyl‑phenylalanine amides [REFS‑1], the racemic DL‑mixture (CAS 1803030‑67‑2) serves as an ideal stereochemical control. It can be used to confirm enantiomer‑specific effects in primary screens against Mycobacterium abscessus or M. tuberculosis, helping to deconvolute whether observed activity arises from a single enantiomer or a racemic aggregate. Procurement of the racemic material eliminates the need for costly chiral separation during initial hit validation.

Lipophilic Peptidomimetic Building Block for Cellular Permeability Enhancement

The substantial increase in lipophilicity (XLogP3‑AA = 2.8) relative to native phenylalanine [REFS‑2] makes this compound a strategic building block for designing peptidomimetics with improved membrane permeability. It is particularly suited for synthesizing N‑capped peptide fragments intended for cell‑based assays where passive diffusion across lipid bilayers is a rate‑limiting factor.

Scaffold for Hypoxia‑Inducible Factor (HIF) Pathway Chemical Probe Development

Thiophene‑2‑carbonyl amino acid derivatives have demonstrated the ability to inhibit FIH‑1 and activate HIF‑α transcriptional activity [REFS‑3]. The target compound, as a member of this chemotype, is a viable starting material for the synthesis of novel FIH‑1 inhibitors. Procurement of this specific CAS‑designated material ensures a consistent, high‑purity (>97%) scaffold for structure‑activity relationship (SAR) explorations aimed at optimizing HIF pathway modulation.

High‑Purity Intermediate for Multi‑Step Synthetic Routes

With commercial availability at ≥97% purity [REFS‑4], this compound is well‑suited as a high‑fidelity intermediate in complex synthetic sequences, including solid‑phase peptide synthesis or the preparation of advanced N‑aroyl‑N‑aryl‑phenylalanine amide analogs. The certified purity reduces the risk of side reactions and simplifies purification of downstream products, thereby enhancing overall synthetic efficiency and reproducibility.

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